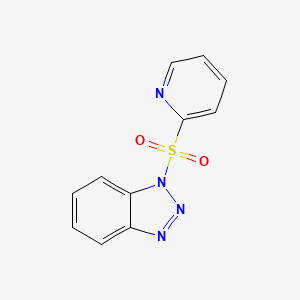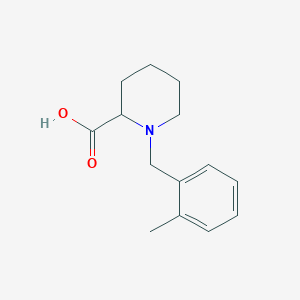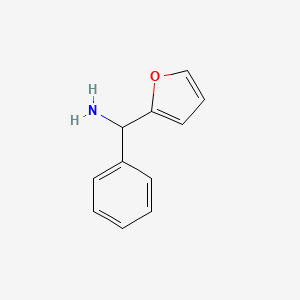
1-(2-Furyl)-1-phenylmethanamin
Übersicht
Beschreibung
1-(2-Furyl)-1-phenylmethanamine is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Furyl)-1-phenylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)-1-phenylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease-Hemmung
Eine der wichtigsten Anwendungen von Furylverbindungen liegt in ihrer Verwendung als Urease-Hemmer. Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, was in bestimmten medizinischen und landwirtschaftlichen Kontexten problematisch sein kann. Furylverbindungen, wie z. B. solche, die von 1-(2-Furyl)-1-phenylmethanamin abgeleitet sind, wurden auf ihr Potenzial zur Hemmung dieses Enzyms untersucht. Dies hat Auswirkungen auf die Behandlung von Krankheiten wie Gastritis und Magengeschwüren, die mit ureaseproduzierenden Bakterien in Verbindung stehen .
Antibakterielle Aktivität
Es wurde berichtet, dass Furyl-Derivate antimikrobielle und antimykotische Aktivitäten besitzen. Dies macht sie wertvoll bei der Entwicklung neuer Arzneimittel zur Bekämpfung resistenter Bakterien- und Pilzstämme. Die strukturellen Analoga von this compound könnten synthetisiert und gegen eine Reihe von mikrobiellen Arten getestet werden, um ihre Wirksamkeit als antimikrobielle Mittel zu beurteilen .
Enzymhemmung
Neben Urease ist bekannt, dass Furylverbindungen mehrere andere Enzyme hemmen. Sie können als mechanismusbasierte Inhibitoren für Enzyme wie Monoaminoxidase und Hitzeschockprotein 90 wirken. Dies ist bedeutsam für die Entwicklung von Behandlungen für Erkrankungen wie Depression und Krebs, bei denen diese Enzyme eine entscheidende Rolle spielen .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Furyl-Derivaten machen sie zu Kandidaten für die Entwicklung entzündungshemmender Medikamente. Diese Verbindungen können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden und bieten möglicherweise eine Alternative zu nichtsteroidalen Antirheumatika (NSAR) mit weniger Nebenwirkungen .
Neuroprotektive Wirkungen
Furylverbindungen haben sich als vielversprechend als neuroprotektive Mittel erwiesen. Sie können therapeutische Vorteile bei neurodegenerativen Erkrankungen wie Parkinson und Alzheimer bieten, indem sie neuronale Zellen vor Schäden schützen und die kognitiven Funktionen verbessern .
Antioxidatives Potenzial
Die antioxidative Kapazität von Furyl-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können freie Radikale abfangen und so den oxidativen Stress im Körper reduzieren. Diese Eigenschaft ist vorteilhaft für die Vorbeugung oder Behandlung von Krankheiten, die mit oxidativen Schäden verbunden sind, wie z. B. Herz-Kreislauf-Erkrankungen und Alterung .
Chemische Synthese
Im Bereich der synthetischen Chemie dient this compound als Vorläufer für verschiedene heterocyclische Verbindungen. Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle mit potenziellen Anwendungen in der Materialwissenschaft und Pharmazeutik .
Landwirtschaftliche Anwendungen
Schließlich wird das potenzielle Einsatzgebiet von Furyl-Derivaten in der Landwirtschaft als Wachstumspromotoren oder Pestizide untersucht. Ihre Fähigkeit, das mikrobielle Wachstum zu beeinflussen, könnte genutzt werden, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen oder ein gesünderes Pflanzenwachstum zu fördern .
Eigenschaften
IUPAC Name |
furan-2-yl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSAEOHZQWRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389780 | |
| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83948-38-3 | |
| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


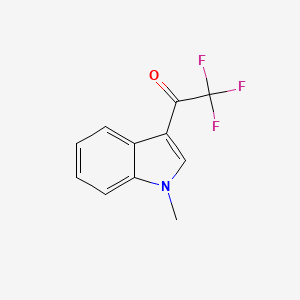
![[2-(Methylsulfanyl)phenyl]methanol](/img/structure/B1598482.png)
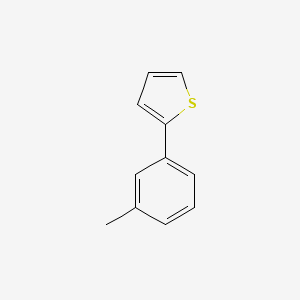
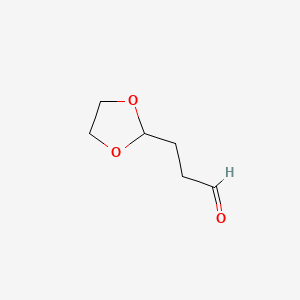
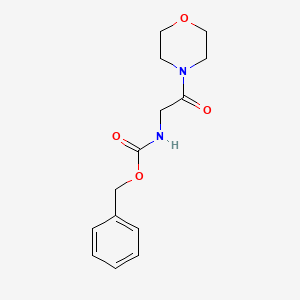


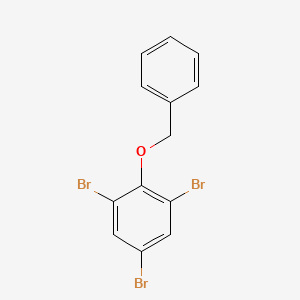
![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)


